molecular formula C8H12ClN5O B2667136 5-(2-Aminoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one;hydrochloride CAS No. 2253632-45-8

5-(2-Aminoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one;hydrochloride

Cat. No.: B2667136
CAS No.: 2253632-45-8
M. Wt: 229.67
InChI Key: BXDVUPCPNIWFHK-UHFFFAOYSA-N
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Description

Evolution of the Pyrazolo[3,4-d]pyrimidine Scaffold in Drug Discovery

The pyrazolo[3,4-d]pyrimidine framework has been extensively studied since the late 20th century for its versatility in drug design. Its structural similarity to the adenine moiety of adenosine triphosphate (ATP) allows it to competitively inhibit kinase enzymes by binding to their ATP pockets. Early work focused on its role in oncology, particularly as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) inhibitors. For example, derivatives bearing substitutions at the 1-, 4-, and 6-positions demonstrated nanomolar inhibitory activity against these kinases, paving the way for anticancer drug development.

Subsequent research expanded the scaffold’s applications beyond oncology. Pyrazolo[3,4-d]pyrimidines were found to exhibit antibacterial properties, with compounds such as SI113 showing dual activity against Staphylococcus aureus and cancer cell lines. The scaffold’s adaptability was further highlighted in antiparasitic drug discovery, where derivatives displayed potent anti-Wolbachia activity for treating filarial diseases. These advancements underscore the scaffold’s broad pharmacological relevance.

Historical Overview of Aminoethyl-Substituted Pyrazolopyrimidines

The introduction of aminoethyl groups to the pyrazolo[3,4-d]pyrimidine core marked a strategic shift toward enhancing target affinity and solubility. Early studies on β-aminoethyl substituents revealed their ability to form hydrogen bonds with enzymatic active sites, mimicking natural substrates. For instance, β-amino esters fused to pyrazolopyrimidines were developed as dipeptidyl peptidase-4 (DPP-4) inhibitors, with the aminoethyl side chain improving binding to the enzyme’s catalytic site.

The specific incorporation of a 2-aminoethyl group at position 5 of the pyrazolopyrimidine ring, as seen in 5-(2-aminoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one , likely originated from efforts to optimize pharmacokinetic properties. The protonatable amine in the hydrochloride salt form enhances aqueous solubility, addressing a common limitation of heterocyclic compounds. Synthetic routes for analogous compounds often involve nucleophilic substitution reactions, as demonstrated in the synthesis of N-(3-chlorophenyl)-1-(2-chloro-2-phenylethyl)-6-(isopropylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Emergence of 5-(2-Aminoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one as a Research Target

The selection of 5-(2-aminoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one hydrochloride as a research target reflects deliberate structural optimization. The 1-methyl group at position 1 stabilizes the molecule against metabolic degradation, a strategy validated in anti-Wolbachia agents where methyl substitutions improved metabolic stability. Meanwhile, the 4-one moiety introduces a hydrogen bond donor-acceptor pair, critical for interactions with hydrophilic regions of target proteins.

Comparative studies of pyrazolopyrimidine derivatives suggest that the aminoethyl side chain at position 5 enhances cell permeability. For example, in DPP-4 inhibitors, similar substituents increased oral bioavailability by facilitating passive diffusion across intestinal membranes. The hydrochloride salt further augments solubility, making the compound suitable for in vivo studies.

Biological Significance of Pyrazolopyrimidinone Core Structures

The pyrazolopyrimidinone core is pivotal to the compound’s bioactivity. The pyrimidin-4-one ring system confers rigidity and planar geometry, enabling π-π stacking interactions with aromatic residues in enzyme active sites. This structural feature is shared with clinically approved kinase inhibitors, underscoring its therapeutic relevance.

Additionally, the core’s electronic properties modulate binding affinity. The electron-withdrawing effect of the pyrimidinone ring increases the electrophilicity of adjacent positions, facilitating covalent interactions with nucleophilic residues in targets like EGFR. Modifications such as the 6-(hydroxymethyl) group in DPP-4 inhibitors further demonstrate the core’s adaptability, enabling tunable interactions with diverse enzymes.

Key Structural and Functional Attributes of 5-(2-Aminoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one Hydrochloride

Feature Role in Bioactivity Synthetic Strategy
1-Methyl group Enhances metabolic stability by blocking oxidative demethylation pathways. Introduced via alkylation of pyrazole precursors.
5-(2-Aminoethyl) Improves solubility and hydrogen bonding capacity; facilitates target engagement. Added via nucleophilic substitution or reductive amination.
Pyrimidin-4-one Mimics ATP’s adenine ring; enables kinase inhibition. Formed via cyclization of β-keto esters with aminopyrazoles.
Hydrochloride salt Increases aqueous solubility for formulation and in vivo delivery. Generated by treating the free base with hydrochloric acid.

Properties

IUPAC Name

5-(2-aminoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O.ClH/c1-12-7-6(4-11-12)8(14)13(3-2-9)5-10-7;/h4-5H,2-3,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDVUPCPNIWFHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=O)N(C=N2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one;hydrochloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 3-amino-1-methylpyrazole with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and solvent-free reactions are explored to improve efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5-(2-Aminoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Aminoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one;hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interfere with cellular signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Aminoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one;hydrochloride is unique due to the combination of pyrazole and pyrimidine rings in its structure, which imparts distinct chemical and biological properties. This dual-ring system allows for versatile modifications and interactions with various biological targets, making it a valuable compound in scientific research and potential therapeutic applications .

Biological Activity

5-(2-Aminoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one; hydrochloride is a synthetic compound belonging to the pyrazolopyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the context of kinase inhibition and therapeutic applications in oncology.

  • IUPAC Name : 5-(2-aminoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one hydrochloride
  • Molecular Formula : C₁₄H₁₄ClN₅O
  • Molecular Weight : 287 g/mol
  • CAS Number : 1105196-80-2

The primary mechanism of action for 5-(2-aminoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one involves inhibition of specific kinases . The compound binds to the ATP-binding site of various kinases, thereby preventing phosphorylation of downstream targets. This inhibition can lead to:

  • Reduced cell proliferation
  • Increased apoptosis in cancer cells

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity through its effects on cell cycle regulation and apoptosis induction. In vitro studies have shown that it can induce cell cycle arrest and apoptosis in various cancer cell lines, including those resistant to conventional therapies.

Case Studies

  • Cell Line Studies : In studies involving human cancer cell lines, treatment with 5-(2-aminoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one resulted in a marked decrease in cell viability and an increase in apoptotic markers such as cleaved caspase-3.
  • Animal Models : In murine models of cancer, administration of the compound led to significant tumor regression compared to control groups. The pharmacokinetic profile indicated good oral bioavailability and a favorable half-life.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyrazolopyrimidines known for kinase inhibition:

Compound NameMechanismBiological Activity
5-(2-aminoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-oneKinase inhibitionAntitumor activity
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidineKinase inhibitionModerate antitumor activity
4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidinKinase inhibitionVariable antitumor activity

Pharmacokinetics and Toxicology

Studies have demonstrated that the compound possesses favorable pharmacokinetic properties:

  • Absorption : High oral bioavailability.
  • Distribution : Good tissue penetration.
  • Metabolism : Primarily hepatic metabolism with minimal renal excretion.

Toxicological assessments indicate a low incidence of adverse effects at therapeutic doses, although further studies are required to fully elucidate the safety profile.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 5-(2-Aminoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one hydrochloride, and how can yield be maximized?

  • Methodological Answer : Synthesis optimization involves selecting solvents, temperature, and catalysts. For example, a 52.7% yield was achieved using aqueous HCl at 50°C for 2.33 hours, but this may vary with reagent purity and reaction scalability. Precipitating the hydrochloride salt under controlled pH (e.g., using 1.0 M HCl) ensures product stability . Computational tools like quantum chemical calculations can predict optimal conditions, reducing trial-and-error approaches .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard statements (e.g., irritant classification) and storage guidelines. Use inert atmospheres (N₂ or Ar) to prevent hydrolysis or oxidation. Stability studies under varying temperatures (4°C vs. −20°C) and humidity levels are recommended to establish shelf-life .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • HPLC : Use ammonium acetate buffer (pH 6.5) with UV detection for purity assessment .
  • Mass Spectrometry (MS) : Confirm molecular weight (214.65 g/mol for the hydrochloride salt) and fragmentation patterns .
  • NMR : Analyze pyrazolo-pyrimidine core protons (δ 8.2–8.5 ppm for aromatic protons) and amine/ethyl group signals .

Advanced Research Questions

Q. How can computational methods be integrated into the experimental design of novel pyrazolo-pyrimidine derivatives?

  • Methodological Answer :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states, as demonstrated in pyrazolo-pyrimidine alkylation studies .
  • Docking Studies : Predict binding affinities to biological targets (e.g., kinases) using software like AutoDock Vina .
  • Data Management : Implement cheminformatics tools to curate reaction datasets and identify structure-activity relationships (SAR) .

Q. How can contradictions in bioactivity data across studies be systematically addressed?

  • Methodological Answer :

  • Meta-Analysis : Compare bioassay conditions (e.g., cell lines, concentrations) from independent studies. For example, pyrazolo-pyrimidines show variable kinase inhibition due to substituent effects on the 5-position .
  • Dose-Response Curves : Validate IC₅₀ values across multiple replicates to distinguish experimental noise from true biological variability .
  • Orthogonal Assays : Confirm activity using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to rule out assay-specific artifacts .

Q. What strategies are effective in elucidating the reaction mechanism of N-substituted pyrazolo-pyrimidine derivatives?

  • Methodological Answer :

  • Isotopic Labeling : Track reaction pathways using ¹⁵N-labeled amines to identify nucleophilic substitution sites .
  • Kinetic Profiling : Monitor intermediates via time-resolved NMR or LC-MS to distinguish stepwise vs. concerted mechanisms .
  • Computational Modeling : Simulate transition states (e.g., SN2 vs. SN1 pathways) using Gaussian or ORCA software .

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